molecular formula C7H6ClNO2 B1250420 5-Chlorobenzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2

5-Chlorobenzo[d][1,3]dioxol-4-amine

Cat. No. B1250420
M. Wt: 171.58 g/mol
InChI Key: YUTNKFUXNHFBGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Chlorobenzo[d][1,3]dioxol-4-amine involves several steps, including the use of catalysts for amide condensation of carboxylic acids and amines. For example, catalysts such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives have been found effective for the dehydrative amide condensation between carboxylic acids and amines, showcasing a method that could potentially be adapted for the synthesis of 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides insight into the compound's configuration. The structure of similar compounds, such as 5-chlorobenzo[f]quinoxalin-6-ol, has been determined, indicating the presence of enol-imine tautomers both in the solid state and in solution. These findings suggest a high degree of aromatic character compared to their keto-amine form, which could be relevant for understanding the molecular structure of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Gómez et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives are diverse. For instance, the compound's reactivity with various amines under different conditions can lead to a wide range of products. Techniques such as microwave-assisted regioselective amination have been employed to synthesize N-substituted derivatives, demonstrating the compound's versatility in chemical synthesis (Baqi & Müller, 2007).

Physical Properties Analysis

The physical properties of 5-Chlorobenzo[d][1,3]dioxol-4-amine and its derivatives can be explored through various spectroscopic techniques. Research on similar compounds using FT-IR, FT-Raman, and NMR spectroscopy has provided detailed information on their structural characteristics, vibrational modes, and electronic properties, which can be applied to understand the physical aspects of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Aayisha et al., 2019).

Chemical Properties Analysis

The chemical properties of 5-Chlorobenzo[d][1,3]dioxol-4-amine, such as its reactivity with nucleophiles, can be studied through experimental and computational methods. Research on similar compounds, like 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their nucleophilic reactivity, influenced by structural factors like the presence of chlorine atoms and the nitro group's orientation. These studies, supported by DFT calculations, help in understanding the chemical behavior of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Chugunova et al., 2021).

Scientific Research Applications

Catalytic Applications

  • Amide Condensation Catalysis : 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives, which are structurally related to 5-Chlorobenzo[d][1,3]dioxol-4-amine, have been identified as effective catalysts for dehydrative amide condensation, especially in the synthesis of sterically demanding carboxylic acids. This research highlights the potential of chlorobenzodioxole structures in catalysis (Maki, Ishihara, & Yamamoto, 2006).

Synthesis of Antiviral and Antibacterial Agents

  • Antiviral Activity : Compounds derived from chlorobenzodioxoles, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown anti-tobacco mosaic virus activity. This indicates the potential of 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives in antiviral applications (Chen et al., 2010).
  • Antibacterial Agent Synthesis : The compound NM441, synthesized using a precursor structurally similar to 5-Chlorobenzo[d][1,3]dioxol-4-amine, shows promise as an antibacterial agent. This synthesis involved studying the kinetics and mechanism of the reaction with 1-substituted piperazine (Nishida et al., 1994).

Microwave-Assisted Amination

  • Regioselective Amination : A microwave-assisted, regioselective amination of chlorobenzoic acids, related to 5-Chlorobenzo[d][1,3]dioxol-4-amine, has been developed. This process yields N-substituted nitroanthranilic acid derivatives efficiently and is suitable for upscaling, indicating potential for large-scale synthesis (Baqi & Müller, 2007).

Environmental Remediation

  • Biodegradation of Chloroanilines : Certain bacteria capable of degrading chloroaniline compounds have been isolated. Given the structural similarity, these findings could be relevant for the biodegradation of compounds like 5-Chlorobenzo[d][1,3]dioxol-4-amine in environmental remediation (Kang & Kim, 2007).

Safety And Hazards

The safety and hazards of 5-Chlorobenzo[d][1,3]dioxol-4-amine are represented by the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

5-chloro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNKFUXNHFBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463654
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[d][1,3]dioxol-4-amine

CAS RN

379228-45-2
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Mamat, B Mosch, C Neuber, M Köckerling… - …, 2012 - Wiley Online Library
Members of the Eph receptor tyrosine kinase family play essential roles in the pathogenesis of cancer and are therefore promising candidates for molecular imaging by positron …

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